
Dihexyl 2-benzylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexyl 2-benzylbutanedioate is an organic compound with the molecular formula C20H30O4. It is a diester derived from benzylbutanedioic acid and hexanol. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihexyl 2-benzylbutanedioate typically involves the esterification of benzylbutanedioic acid with hexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure uniform mixing. The use of efficient distillation columns helps in the purification of the final product, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Dihexyl 2-benzylbutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Benzylbutanedioic acid derivatives.
Reduction: Dihexyl 2-benzylbutanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dihexyl 2-benzylbutanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Utilized in the production of plasticizers and as a component in the formulation of certain polymers.
Mechanism of Action
The mechanism of action of dihexyl 2-benzylbutanedioate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis, leading to the formation of benzylbutanedioic acid and hexanol. This hydrolysis can be catalyzed by esterases and other hydrolytic enzymes. The resulting products can further participate in metabolic pathways, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Dihexyl phthalate: Another diester with similar ester groups but derived from phthalic acid.
Diethylhexyl phthalate: A widely used plasticizer with similar ester functionality.
Dibutyl phthalate: A diester with shorter alkyl chains compared to dihexyl 2-benzylbutanedioate.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of a benzyl group, which can influence its reactivity and applications. The benzyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
5859-42-7 |
|---|---|
Molecular Formula |
C23H36O4 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
dihexyl 2-benzylbutanedioate |
InChI |
InChI=1S/C23H36O4/c1-3-5-7-12-16-26-22(24)19-21(18-20-14-10-9-11-15-20)23(25)27-17-13-8-6-4-2/h9-11,14-15,21H,3-8,12-13,16-19H2,1-2H3 |
InChI Key |
AOFAEZFJFYMIRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)CC(CC1=CC=CC=C1)C(=O)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid](/img/structure/B14730360.png)
![1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene](/img/structure/B14730362.png)
![4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one](/img/structure/B14730363.png)
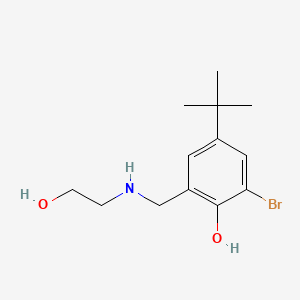

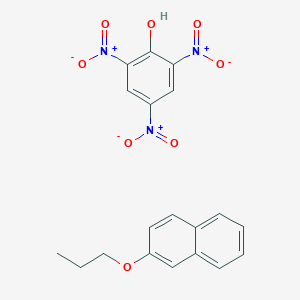
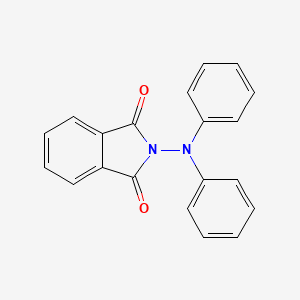
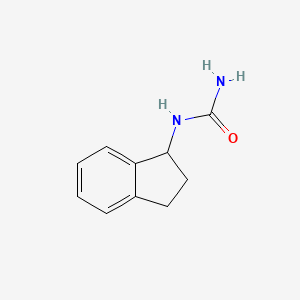
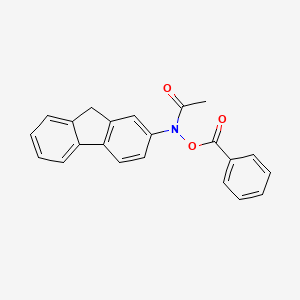
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14730400.png)
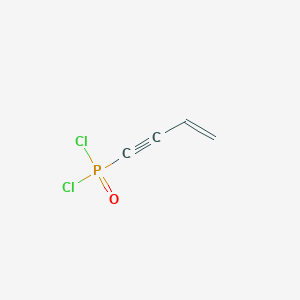
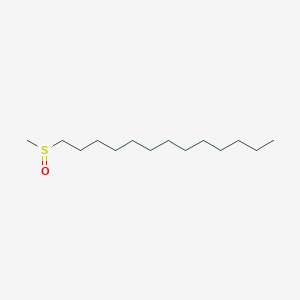
![2-[(4-Chlorophenyl)methyl-[[4-(diethylamino)phenyl]methyl]amino]ethanol](/img/structure/B14730423.png)
